molecular formula C13H13N3O4 B5546922 4-(1,3,4-Oxadiazol-2-yl)phenyl morpholine-4-carboxylate

4-(1,3,4-Oxadiazol-2-yl)phenyl morpholine-4-carboxylate

Cat. No.: B5546922
M. Wt: 275.26 g/mol
InChI Key: NLOHTQAYXWBHKO-UHFFFAOYSA-N
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Description

4-(1,3,4-Oxadiazol-2-yl)phenyl morpholine-4-carboxylate is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3,4-Oxadiazol-2-yl)phenyl morpholine-4-carboxylate typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of a hydrazide with an ester in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring . The reaction conditions often require refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(1,3,4-Oxadiazol-2-yl)phenyl morpholine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the oxadiazole ring .

Scientific Research Applications

4-(1,3,4-Oxadiazol-2-yl)phenyl morpholine-4-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,3,4-Oxadiazol-2-yl)phenyl morpholine-4-carboxylate involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it may inhibit certain enzymes or receptors involved in cell proliferation and survival. The compound can bind to these targets, leading to the disruption of critical cellular pathways and ultimately inducing cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3,4-Oxadiazol-2-yl)phenyl morpholine-4-carboxylate is unique due to its specific substitution pattern and the presence of the morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

IUPAC Name

[4-(1,3,4-oxadiazol-2-yl)phenyl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c17-13(16-5-7-18-8-6-16)20-11-3-1-10(2-4-11)12-15-14-9-19-12/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOHTQAYXWBHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=CC=C(C=C2)C3=NN=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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